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Compound of Interest

Compound Name: (D-Trp6)-LHRH (2-10)

Cat. No.: B011063 Get Quote

(D-Trp6)-LHRH, or Triptorelin, is a synthetic decapeptide analogue of the naturally occurring

gonadotropin-releasing hormone (GnRH).[3][4] The strategic substitution of the glycine amino

acid at position 6 with a D-tryptophan residue results in a molecule with significantly enhanced

potency and a longer physiological half-life compared to native LHRH.[5] This modification

provides resistance to enzymatic degradation and increases binding affinity to the GnRH

receptor.[5]

Initially, Triptorelin acts as a potent agonist at the GnRH receptors in the anterior pituitary

gland, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-

stimulating hormone (FSH).[6][7] However, continuous administration leads to the

downregulation and desensitization of these receptors, paradoxically suppressing gonadotropin

release.[3][8] This induced state of "medical castration" is the cornerstone of its therapeutic

application in hormone-dependent pathologies such as advanced prostate cancer,

endometriosis, uterine fibroids, and central precocious puberty.[4][6][7]

Structure and Physicochemical Properties
Triptorelin is a decapeptide with the following amino acid sequence: pGlu-His-Trp-Ser-Tyr-D-

Trp-Leu-Arg-Pro-Gly-NH2. The key modification from the native LHRH is the D-Tryptophan at

position 6.
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Property Value

IUPAC Name

(2S)-N-[(2S)-5-carbamimidamido-1-[[(2S)-1-

[[(2S)-1-[[(2S)-1-[[(2R)-3-(1H-indol-3-yl)-1-

[[(2S)-2-[[(2S)-5-oxo-1-[[(2S)-1-hydroxy-3-(1H-

indol-3-yl)propan-2-yl]carbamoyl]pyrrolidin-2-

yl]carbamoyl]ethyl]carbamoyl]propyl]amino]-1-

oxopropan-2-yl]carbamoyl]-2-(4-

hydroxyphenyl)ethyl]carbamoyl]-3-(1H-indol-3-

yl)propyl]amino]-1-oxopentan-2-yl]-2-

aminoacetamide

Molecular Formula C64H82N18O13

Molecular Weight 1311.45 g/mol

Sequence
pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-

NH2

Modification
Substitution of Glycine at position 6 with D-

Tryptophan

Mechanism of Action and Signaling Pathways
Triptorelin exerts its effects through a dual mechanism: an indirect action via the pituitary-

gonadal axis and a direct action on certain cancer cells.

Pituitary-Gonadal Axis Modulation
The primary mechanism involves binding to GnRH receptors on pituitary gonadotrophs. This

interaction is biphasic:

Initial Agonist Effect: Upon initial administration, Triptorelin stimulates the GnRH receptors,

causing a transient increase, or "flare," in the secretion of LH and FSH.[3][4] This leads to a

temporary surge in gonadal steroid production (testosterone in males, estrogen in females).

[7]

Chronic Downregulation: Continuous exposure to Triptorelin leads to receptor desensitization

and internalization, a process known as downregulation.[3][8] This uncouples the receptor
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from its signaling pathway, resulting in a profound and sustained suppression of LH and FSH

secretion.[8] The subsequent decrease in gonadal steroidogenesis reduces testosterone to

castrate levels in men.[7]

The signaling cascade in pituitary gonadotrophs is primarily mediated by the Gαq/11 protein.
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GnRH Agonist Signaling in Pituitary Gonadotrophs.

Direct Effects on Cancer Cells
LHRH receptors are also expressed on the surface of various hormone-dependent cancer

cells, including prostate and breast cancer. In these cells, the signaling pathway differs from

that in the pituitary. It is often coupled to Gαi proteins, which, upon activation, inhibit adenylyl

cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This pathway is associated

with anti-proliferative effects.
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Direct LHRH Agonist Signaling in Prostate Cancer Cells.

Quantitative Biological Data
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The enhanced potency of Triptorelin is reflected in its high binding affinity for the GnRH

receptor and its efficacy in suppressing gonadal hormones.

Table 1: Receptor Binding Affinity of Triptorelin
Cell Line Receptor Type

Binding Affinity
(Kd)

Citation

LNCaP (prostate

cancer)
LHRH Receptor

2.6 x 10⁻⁸ M (high

affinity)
[9][10]

LNCaP (prostate

cancer)
LHRH Receptor

7.7 x 10⁻⁶ M (low

affinity)
[9][10]

PC3 (prostate cancer) LHRH Receptor
2.7 x 10⁻⁶ M (low

affinity)
[9][10]

Table 2: In Vitro and In Vivo Efficacy of Triptorelin
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Parameter Model / Population Result Citation

LH/FSH Release In vitro (pituitary cells)

Potent stimulation of

LH and FSH release

upon acute exposure.

[8]

Testosterone

Suppression

Men with advanced

prostate cancer

Reduction to castrate

levels (<50 ng/dL)

within 2 to 4 weeks.

[7][11]

PSA Control
Men with advanced

prostate cancer

Significant and

sustained PSA control

over 12 months.

[11]

Anti-proliferative

Effect
LNCaP cells (in vitro)

Dose-dependent

inhibition of

proliferation at high

concentrations (e.g.,

10⁻⁴ M).

[9][10]

Ovarian LH/hCG

Receptor Reduction

Hypophysectomized

female rats

Significant reduction

with doses as low as

0.2 µ g/day ,

indicating direct

ovarian effects.

[12]

Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of (D-Trp6)-

LHRH.

Solid-Phase Peptide Synthesis (SPPS) of Triptorelin
Triptorelin is synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry.[13]

[14]

Principle: The peptide is assembled stepwise on a solid resin support. The N-terminus of each

amino acid is temporarily protected by an Fmoc group, which is removed before the next amino

acid is coupled. Side chains are protected with acid-labile groups.
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Materials:

Rink Amide resin (e.g., Rink Amide AM or MBHA resin)[13]

Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, etc.)

Coupling agents: HBTU/HATU, HOBt, or TBTU[13]

Base: Diisopropylethylamine (DIEA)

Fmoc deprotection solution: 20% 4-methylpiperidine in DMF

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

Cleavage cocktail: Trifluoroacetic acid (TFA), water, triisopropylsilane (TIS), and dithiothreitol

(DTT)

Purification: Reversed-phase HPLC (C18 column)[13]

Protocol:

Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel.

First Amino Acid Coupling (Glycine):

Remove the Fmoc group from the resin using 20% 4-methylpiperidine in DMF.

Wash the resin thoroughly with DMF.

Activate Fmoc-Gly-OH with a coupling agent (e.g., HBTU/HOBt) and DIEA in DMF.

Add the activated amino acid solution to the resin and couple for 1-2 hours.

Wash the resin with DMF and DCM.

Chain Elongation (Cycles 2-10):

Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain

with 20% 4-methylpiperidine in DMF.
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Washing: Wash the resin with DMF.

Coupling: Couple the next Fmoc-protected amino acid (Pro, Arg(Pbf), Leu, D-Trp(Boc),

Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), pGlu) using the activation method described above.

Washing: Wash the resin with DMF and DCM.

Repeat this cycle for each amino acid in the sequence.

Cleavage and Deprotection:

After the final coupling, wash the resin and dry it.

Treat the peptide-resin with a cleavage cocktail (e.g., TFA/TIS/Water/DTT) for 2-3 hours to

cleave the peptide from the resin and remove the side-chain protecting groups.[13]

Purification:

Precipitate the crude peptide in cold diethyl ether.

Purify the peptide using reversed-phase HPLC on a C18 column.[13]

Lyophilize the pure fractions to obtain the final product.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://patents.google.com/patent/CN101357936B/en
https://patents.google.com/patent/CN101357936B/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Elongation Cycle

Start:
Rink Amide Resin

1. Resin Swelling
(DMF)

2. Initial Fmoc Deprotection

3. Wash (DMF)

4. Couple Fmoc-Gly-OH

5. Wash (DMF/DCM)

Repeat for Amino Acids 2-10

A. Fmoc Deprotection
(20% 4-methylpiperidine)

6. Cleavage & Side-Chain
Deprotection (TFA Cocktail)

B. Wash (DMF)

C. Couple Next Fmoc-AA

D. Wash (DMF/DCM)

7. Precipitate in Ether

8. HPLC Purification

9. Lyophilization

Final Product:
Triptorelin
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Start

1. Prepare Reagents:
- GnRH-R Membranes

- 125I-Radioligand
- Triptorelin Dilutions

2. Set up Assay Tubes:
- Total Binding

- Non-Specific Binding
- Competition (Varying [Triptorelin])

3. Incubate to Equilibrium

4. Vacuum Filtration
(Separate Bound/Free Ligand)

5. Wash Filters

6. Measure Radioactivity
(Gamma Counter)

7. Data Analysis

Plot Competition Curve

Calculate IC50 and Ki

End:
Binding Affinity Determined
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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